molecular formula C13H21NO4 B6206585 6-{[(tert-butoxy)carbonyl]amino}bicyclo[3.2.0]heptane-6-carboxylic acid CAS No. 2288992-88-9

6-{[(tert-butoxy)carbonyl]amino}bicyclo[3.2.0]heptane-6-carboxylic acid

Cat. No.: B6206585
CAS No.: 2288992-88-9
M. Wt: 255.3
InChI Key:
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Description

6-{[(tert-butoxy)carbonyl]amino}bicyclo[3.2.0]heptane-6-carboxylic acid, also known as 6-TBCA, is an organic compound that is used in the synthesis of a variety of compounds and materials. It is a versatile building block for organic synthesis and is also used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. 6-TBCA is a cyclic organic compound with a bicyclic structure composed of seven carbon atoms and two oxygen atoms. The compound is a colorless solid at room temperature and is soluble in a variety of organic solvents.

Mechanism of Action

The mechanism of action of 6-{[(tert-butoxy)carbonyl]amino}bicyclo[3.2.0]heptane-6-carboxylic acid is not well understood. However, it is believed that the compound acts as a proton donor, donating a proton to the substrate in order to form a new bond. This proton donation is believed to be the key step in the formation of the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed that the compound may have some effects on enzymes and other proteins in the body. In addition, it is believed that the compound may interact with other molecules in the body, such as hormones, and may affect the functioning of cells and tissues.

Advantages and Limitations for Lab Experiments

One of the advantages of using 6-{[(tert-butoxy)carbonyl]amino}bicyclo[3.2.0]heptane-6-carboxylic acid in laboratory experiments is its relatively low cost and availability. The compound is widely available in the form of a solid and is relatively inexpensive. In addition, the compound is relatively stable and can be used in a variety of different reactions.
However, there are some limitations to using this compound in laboratory experiments. The compound is not very soluble in water, which can limit its use in aqueous reactions. In addition, the compound is not very reactive, which can limit its use in certain reactions.

Future Directions

The future of 6-{[(tert-butoxy)carbonyl]amino}bicyclo[3.2.0]heptane-6-carboxylic acid is promising as it is a versatile building block for organic synthesis. There are a number of potential applications for the compound, including the synthesis of drugs, agrochemicals, and other specialty chemicals. In addition, the compound could be used in the synthesis of a variety of polymers and materials, such as polyesters and polyamides. Furthermore, the compound could be used in the synthesis of a variety of heterocyclic compounds, such as pyridines, thiophenes, and furans. Finally, the compound could be used in the development of new catalysts and other materials for use in chemical synthesis.

Synthesis Methods

The synthesis of 6-{[(tert-butoxy)carbonyl]amino}bicyclo[3.2.0]heptane-6-carboxylic acid is typically performed using a two-step process. The first step involves the reaction of tert-butyl alcohol with an amine, such as ethylamine, to form a tert-butyl amine. This reaction is typically performed in the presence of a base, such as sodium hydroxide. The second step involves the reaction of the tert-butyl amine with an acid, such as acetic acid, to form this compound. This reaction is typically performed in the presence of a catalyst, such as pyridine.

Scientific Research Applications

6-{[(tert-butoxy)carbonyl]amino}bicyclo[3.2.0]heptane-6-carboxylic acid is a versatile building block for organic synthesis, and has been used in a variety of scientific research applications. It has been used in the synthesis of a variety of compounds, including drugs, agrochemicals, and other specialty chemicals. It has also been used to synthesize a variety of polymers and materials, such as polyesters and polyamides. In addition, this compound has been used in the synthesis of a variety of heterocyclic compounds, such as pyridines, thiophenes, and furans.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-{[(tert-butoxy)carbonyl]amino}bicyclo[3.2.0]heptane-6-carboxylic acid' involves the protection of the amine group, followed by the formation of the bicyclic ring system and subsequent deprotection of the amine group. The carboxylic acid group is introduced in the final step.", "Starting Materials": [ "1,5-cyclooctadiene", "tert-butyl carbamate", "di-tert-butyl dicarbonate", "sodium hydride", "acetic acid", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "sodium nitrite", "copper sulfate", "sodium bicarbonate", "sodium chloride", "water", "ethyl acetate", "methanol" ], "Reaction": [ "1. Protection of the amine group: 1,5-cyclooctadiene is reacted with tert-butyl carbamate and di-tert-butyl dicarbonate in the presence of sodium hydride to form the protected amine intermediate.", "2. Formation of the bicyclic ring system: The protected amine intermediate is reacted with acetic acid and sodium borohydride to form the bicyclic ring system.", "3. Deprotection of the amine group: The bicyclic ring system is treated with hydrochloric acid to remove the tert-butyl carbamate protecting group and expose the amine group.", "4. Introduction of the carboxylic acid group: The exposed amine group is reacted with sodium nitrite and copper sulfate to form the diazonium salt intermediate, which is then treated with sodium bicarbonate and water to form the carboxylic acid group.", "5. Purification: The crude product is purified by recrystallization from ethyl acetate and methanol." ] }

2288992-88-9

Molecular Formula

C13H21NO4

Molecular Weight

255.3

Purity

95

Origin of Product

United States

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